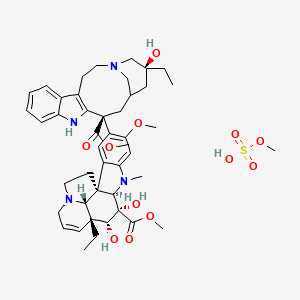
4-Desacetyl Vinblastine Methosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desacetyl Vinblastine Methosulfate is a derivative of vinblastine, a vinca alkaloid known for its antitumor properties. This compound is primarily used in cancer research and treatment, particularly for its efficacy against prostate cancer . The molecular formula of this compound is C45H60N4O12S, and it has a molecular weight of 881.04 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desacetyl Vinblastine Methosulfate typically involves the modification of vinblastine. One common method includes the removal of the acetyl group from vinblastine to produce 4-Desacetyl Vinblastine, followed by the addition of a methosulfate group . The reaction conditions often involve the use of hydrides in an aqueous solution of oxygen-containing ferric trichloride and ammonium oxalate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves column-layer separation and salification to purify the compound . The production is carried out under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Desacetyl Vinblastine Methosulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrides, oxygen-containing ferric trichloride, and ammonium oxalate . The reactions are typically carried out under aqueous conditions with controlled temperature and pH.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .
Applications De Recherche Scientifique
4-Desacetyl Vinblastine Methosulfate has a wide range of scientific research applications:
Chemistry: Used as a reference material for analytical standards.
Biology: Studied for its effects on cellular processes and microtubule dynamics.
Medicine: Used in the treatment of prostate cancer and other tumors.
Industry: Employed in the development of new antitumor agents and therapeutic drugs.
Mécanisme D'action
The mechanism of action of 4-Desacetyl Vinblastine Methosulfate involves the inhibition of tubulin polymerization into microtubules . This inhibition leads to mitotic arrest and cell death, making it effective against rapidly dividing cancer cells . The compound targets the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule .
Comparaison Avec Des Composés Similaires
4-Desacetyl Vinblastine Methosulfate is similar to other vinca alkaloids such as vincristine, vinblastine, vindesine, and vinorelbine . it is unique in its specific structural modifications, which enhance its antitumor activity and reduce toxicity . The slight differences in functional groups among these compounds result in significant variations in their oncolytic range, potency, and toxicity .
List of Similar Compounds
- Vincristine
- Vinblastine
- Vindesine
- Vinorelbine
Propriétés
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;methyl hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N4O8.CH4O4S/c1-7-40(52)22-26-23-43(38(50)55-5,34-28(14-18-47(24-26)25-40)27-12-9-10-13-31(27)45-34)30-20-29-32(21-33(30)54-4)46(3)36-42(29)16-19-48-17-11-15-41(8-2,35(42)48)37(49)44(36,53)39(51)56-6;1-5-6(2,3)4/h9-13,15,20-21,26,35-37,45,49,52-53H,7-8,14,16-19,22-25H2,1-6H3;1H3,(H,2,3,4)/t26?,35-,36+,37+,40-,41+,42+,43-,44-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLFDIDGVZKIP-FRGJZBAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC)O.COS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)

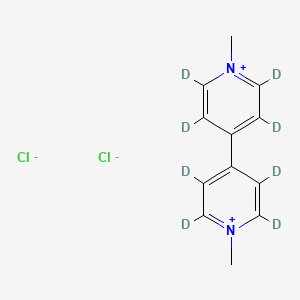
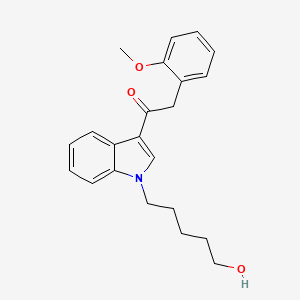
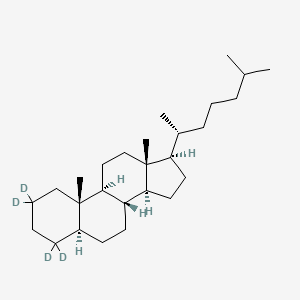
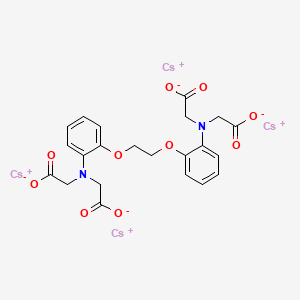

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)
![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
